molecular formula C18H20ClNO2 B13846220 Benzyl Benzyl(1-chloropropan-2-yl)carbamate

Benzyl Benzyl(1-chloropropan-2-yl)carbamate

Cat. No.: B13846220
M. Wt: 317.8 g/mol
InChI Key: BCHWKOXKCVEFIH-UHFFFAOYSA-N
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Description

Benzyl Benzyl(1-chloropropan-2-yl)carbamate is an organic compound with the molecular formula C18H20ClNO2 and a molecular weight of 317.81 g/mol. This compound is used as an intermediate in the synthesis of various pharmaceuticals and other chemical products .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl Benzyl(1-chloropropan-2-yl)carbamate can be synthesized through a multi-step process involving the reaction of benzyl chloroformate with 1-chloropropan-2-amine . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Benzyl Benzyl(1-chloropropan-2-yl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

Major Products Formed

The major products formed from these reactions include substituted carbamates, amines, and thiocarbamates, depending on the reagents and conditions used .

Scientific Research Applications

Benzyl Benzyl(1-chloropropan-2-yl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: An intermediate in the synthesis of pharmaceuticals, particularly those targeting hypertension.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl Benzyl(1-chloropropan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects . The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: An ester of carbamic acid and benzyl alcohol, used as a protected form of ammonia in organic synthesis.

    Phenoxybenzamine Hydrochloride: An irreversible α-antagonist used in the treatment of hypertension.

Uniqueness

Benzyl Benzyl(1-chloropropan-2-yl)carbamate is unique due to its specific structure, which allows it to be used as an intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in both research and industrial applications .

Properties

Molecular Formula

C18H20ClNO2

Molecular Weight

317.8 g/mol

IUPAC Name

benzyl N-benzyl-N-(1-chloropropan-2-yl)carbamate

InChI

InChI=1S/C18H20ClNO2/c1-15(12-19)20(13-16-8-4-2-5-9-16)18(21)22-14-17-10-6-3-7-11-17/h2-11,15H,12-14H2,1H3

InChI Key

BCHWKOXKCVEFIH-UHFFFAOYSA-N

Canonical SMILES

CC(CCl)N(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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